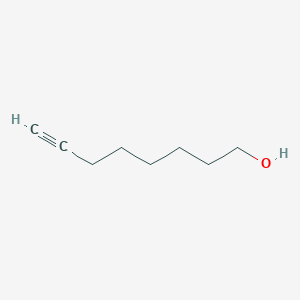

7-Octyn-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oct-7-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCNYMVVGBLQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061234 | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-91-0 | |

| Record name | 7-Octyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Octyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Octyn-1-ol (CAS 871-91-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octyn-1-ol, with the CAS number 871-91-0, is a bifunctional linear-chain alcohol featuring a terminal alkyne group. This unique structure makes it a valuable building block in organic synthesis, particularly in the realm of bioconjugation and materials science. Its terminal alkyne is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient and specific covalent linking of molecules. The terminal hydroxyl group offers a secondary site for further functionalization. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, and applications, with a focus on its utility for researchers in drug development and chemical biology.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 871-91-0 | [2][3] |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [2] |

| IUPAC Name | oct-7-yn-1-ol | [2] |

| Synonyms | 7-Octynol, Oct-7-yn-1-ol, 8-Hydroxy-1-octyne | [1][2] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Density | 0.889 g/cm³ | [4] |

| Boiling Point | 191.5 °C at 760 mmHg; 110-112 °C at 15 mmHg; 70 °C at 0.5 mmHg | [1] |

| Melting Point | -39 °C (estimate) | [1][5][6] |

| Flash Point | 116 °C | [5][6] |

| Refractive Index | 1.454 - 1.455 | [3][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform and Methanol (B129727). | [5] |

| Purity | >98.0% (GC) |

Synthesis and Experimental Protocols

This compound can be synthesized from internal alkynes through an "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal alkyne.

Experimental Protocol: Synthesis from 2-Octyn-1-ol (B148842)

This protocol describes the isomerization of 2-octyn-1-ol to this compound. A similar procedure can be adapted from other internal octyn-1-ol isomers.[1]

Materials:

-

2-octyn-1-ol

-

Sodium hydride (NaH), 50 wt% in mineral oil

-

1,3-Propanediamine

-

Hexane (B92381) (dry)

-

Methanol

-

Chloroform

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 1,3-propanediamine (51.5 mmol) in dry hexane is carefully treated with sodium hydride (41.2 mmol) at 60 °C for 10 minutes to form the sodium salt of the diamine.

-

The reaction mixture is cooled to 0 °C.

-

A solution of 2-octyn-1-ol (7.92 mmol) is added to the mixture.

-

The reaction is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is carefully quenched by the sequential addition of methanol and then water.

-

The mixture is extracted with chloroform.

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure (in vacuo).

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications and Reaction Mechanisms

The utility of this compound stems from its two reactive functional groups: the terminal alkyne and the primary alcohol.

Click Chemistry and Bioconjugation

This compound is a key reagent in click chemistry.[7] Its terminal alkyne group undergoes a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules.[7] This reaction forms a stable triazole linkage, which is widely used to conjugate molecules in biological systems (bioorthogonal chemistry), attach molecules to surfaces, or synthesize complex polymers and PROTACs.[7][8] The hydroxyl group can be used to link the alkyne to a molecule of interest before the click reaction or be modified post-conjugation.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Precursor to 7-Octynoic Acid

The primary alcohol of this compound can be oxidized to a carboxylic acid to form 7-octynoic acid.[1][7] This transformation is typically achieved using strong oxidizing agents like Jones reagent (chromium trioxide in sulfuric acid). 7-octynoic acid is another useful bifunctional molecule, retaining the reactive alkyne group for subsequent click chemistry reactions while providing a carboxylic acid handle for amide bond formation or other derivatizations.

Pheromone Synthesis

This compound is used as a starting material in the multi-step synthesis of the sex pheromone of the citrus leafminer (Phyllocnistis citrella), an agricultural pest.[3] This application highlights its utility in the stereocontrolled synthesis of complex natural products.

Biological Activity

While this compound is primarily used as a synthetic building block, some sources note that it has been shown to have neurotrophic effects.[4] However, detailed studies on its specific biological signaling pathways or mechanisms of action are not extensively documented in the available literature. Its primary role in drug development is as a linker or component of more complex, biologically active molecules rather than as a therapeutic agent itself.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[2][3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.[5]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage: Store in a cool, dark place, sealed in a dry environment, preferably under an inert gas like nitrogen.[4] It may be air-sensitive.

References

- 1. CAS No.871-91-0,this compound Suppliers [lookchem.com]

- 2. This compound | C8H14O | CID 70100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 871-91-0 | FO32098 | Biosynth [biosynth.com]

- 5. China oct-7-yn-1-olï¼CAS# 871-91-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. Page loading... [guidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 871-91-0 [chemicalbook.com]

Spectroscopic Profile of 7-Octyn-1-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the bifunctional molecule 7-Octyn-1-ol, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₄O, with a molecular weight of 126.20 g/mol . The following tables summarize the key spectral data obtained from standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.64 | t | 6.6 | 2 | H-1 |

| 2.18 | td | 7.0, 2.7 | 2 | H-6 |

| 1.94 | t | 2.7 | 1 | H-8 |

| 1.57 | p | 6.8 | 2 | H-2 |

| 1.52 | p | 7.2 | 2 | H-5 |

| 1.39 | p | 3.4 | 2 | H-3 |

| 1.39 | p | 3.4 | 2 | H-4 |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Atom |

| 84.5 | C-7 |

| 68.1 | C-8 |

| 62.9 | C-1 |

| 32.6 | C-2 |

| 28.6 | C-5 |

| 28.3 | C-4 |

| 25.4 | C-3 |

| 18.3 | C-6 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3332 | Strong, Sharp | O-H Stretch (Alcohol) |

| 3295 | Strong, Sharp | ≡C-H Stretch (Alkyne) |

| 2936 | Strong | C-H Stretch (sp³) |

| 2860 | Medium | C-H Stretch (sp³) |

| 2118 | Weak | C≡C Stretch (Alkyne) |

| 1463 | Medium | C-H Bend (CH₂) |

| 1058 | Strong | C-O Stretch (Primary Alcohol) |

| 631 | Strong, Broad | ≡C-H Bend (Alkyne) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 126 | 5 | [M]⁺ (Molecular Ion) |

| 108 | 15 | [M-H₂O]⁺ |

| 95 | 30 | [C₇H₁₁]⁺ |

| 81 | 100 | [C₆H₉]⁺ (Base Peak) |

| 67 | 85 | [C₅H₇]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 5-10 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were acquired on a JEOL ECA-500 spectrometer. For ¹H NMR, the spectrum was recorded with a pulse angle of 45°, a spectral width of 8000 Hz, and a relaxation delay of 5 seconds. For ¹³C NMR, a proton-decoupled spectrum was obtained with a pulse angle of 30°, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds. The data was processed using Fourier transformation, and the chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a JASCO FT/IR-4100 spectrometer. A thin film of the neat liquid sample of this compound was prepared by placing a drop of the compound between two potassium bromide (KBr) plates. The sample was then placed in the spectrometer's sample holder. The spectrum was recorded in the transmission mode over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and was automatically subtracted from the sample spectrum to minimize interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a JEOL JMS-T100GCV instrument using electron ionization (EI). A dilute solution of this compound in dichloromethane (B109758) was injected into the gas chromatograph (GC) equipped with a capillary column. The GC was operated with an appropriate temperature program to ensure the separation and elution of the compound. The eluted compound was then introduced into the ion source of the mass spectrometer, which was maintained at 200°C. The sample was ionized with a 70 eV electron beam. The resulting fragments were separated by a time-of-flight (TOF) mass analyzer, and the mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 20-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis.

A Technical Guide to the Solubility of 7-Octyn-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Octyn-1-ol, a valuable bifunctional molecule featuring both a terminal alkyne and a primary alcohol. Understanding its solubility is critical for its application in organic synthesis, materials science, and as a precursor in drug development. This document outlines its expected solubility in various organic solvents, provides specific quantitative data where available, and details a robust experimental protocol for precise solubility determination.

Core Concepts in the Solubility of this compound

The solubility of this compound is governed by its molecular structure, which contains both a polar and a nonpolar region. The principle of "like dissolves like" is paramount in predicting its behavior.

-

Polar Hydroxyl Group (-OH): The primary alcohol functional group is polar and capable of forming hydrogen bonds. This moiety enhances solubility in polar solvents such as alcohols and acetone.

-

Nonpolar Octyne Chain: The eight-carbon chain, including the terminal alkyne, is nonpolar (lipophilic). This substantial hydrocarbon portion dictates its solubility in nonpolar organic solvents like toluene (B28343) and hexane.[1][2]

As a result, this compound is expected to be a versatile solute, demonstrating miscibility with a wide range of organic solvents. Its long carbon chain, however, renders it poorly soluble in water.[1][2]

Quantitative Solubility Data

A known data point indicates that this compound is soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at a concentration of ≥ 2.5 mg/mL (19.81 mM) .[3] It is also soluble at the same concentration in a mixture of 10% DMSO and 90% corn oil.[3]

For common pure organic solvents, the expected solubility based on chemical principles is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | The hydroxyl group of this compound can hydrogen bond with the solvent, and the hydrocarbon chain is compatible with the alkyl part of these short-chain alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High / Miscible | The polarity of these solvents can interact with the hydroxyl group, while the organic nature of the solvents readily solvates the C8 hydrocarbon chain. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | The dominant nonpolar C8 chain of this compound has strong van der Waals interactions with these nonpolar solvents, leading to high solubility.[1] |

| Chlorinated | Dichloromethane, Chloroform | High / Miscible | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics. |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a well-established and reliable "gold standard" protocol. The following is a detailed methodology for determining the solubility of this compound in an organic solvent.

Objective

To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the chosen organic solvent. An "excess" ensures that undissolved solute remains, confirming saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess this compound phase-separate or settle.

-

Carefully draw a sample from the supernatant (the clear, upper liquid phase) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the solution into a clean, tared vial. This step is crucial to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis (for high solubility):

-

Weigh the filtered solution to determine its mass.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the this compound residue is achieved.

-

Calculate the solubility in g/100g of solvent.

-

-

Chromatographic Analysis (for all solubility ranges):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using GC-FID or HPLC to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the solvent.

-

Inject the diluted sample into the chromatograph and record the peak area corresponding to this compound.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in mg/mL, mol/L, or other appropriate units.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Safe Handling of 7-Octyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-Octyn-1-ol (CAS No. 871-91-0), a terminal alkynyl alcohol utilized in various synthetic applications, including as a precursor for pharmaceutical intermediates and in click chemistry.[1][2][3] Adherence to the following precautions is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties and potential for harm if ingested.[4]

GHS Classification Summary [4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₄O[2] |

| Molecular Weight | 126.20 g/mol [4] |

| Appearance | Clear, colorless to pale yellow liquid[2] |

| Boiling Point | 191.5°C at 760 mmHg[3] |

| Density | 0.9 ± 0.1 g/cm³[3] |

| Flash Point | 116.3 ± 14.9 °C[3] |

| Solubility | Soluble in alcohol.[3] Insoluble in water. |

| Refractive Index | 1.455[3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure appropriate PPE is selected.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Not typically required when handled in a well-ventilated area or a chemical fume hood. If vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge. |

Engineering Controls

-

Work in a well-ventilated laboratory.

-

Use a chemical fume hood for all procedures that may generate aerosols or vapors.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.[6]

-

Terminal alkynes, like this compound, can form explosive metal acetylides with certain heavy metals such as silver, copper(I), and mercury. Avoid contact with these metals and their salts.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials, such as strong oxidizing agents.

-

For long-term storage, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C for one month, -80°C for six months) to prevent degradation.[1][7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[9]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

The following are general experimental protocols for handling terminal alkynes like this compound. Specific experimental conditions should be optimized for each reaction.

General Protocol for a Small-Scale Reaction

-

Preparation:

-

Ensure the reaction is performed in a clean, dry, and inert atmosphere (e.g., under nitrogen or argon).

-

All glassware should be oven-dried and cooled under an inert atmosphere.

-

-

Reagent Addition:

-

Add the solvent to the reaction flask via a syringe or cannula.

-

Add this compound to the reaction flask via a syringe.

-

Add other reagents to the reaction flask in the appropriate order.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

-

-

Workup:

-

Once the reaction is complete, quench the reaction mixture appropriately.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

-

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 7-Octynol, Oct-7-yn-1-ol, 7-Octyne-1-ol, 8-Hydroxy-1-octyne, 871-91-0, citrus leafminer, Octyn, Mumbai, India [jaydevchemicals.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H14O | CID 70100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Versatility of Terminal Alkynes: A Technical Guide to Research Applications

Abstract

Terminal alkynes, hydrocarbons possessing a carbon-carbon triple bond at the terminus of a carbon chain, have emerged as a cornerstone of modern chemical synthesis and biological investigation. Their unique reactivity, particularly in the realm of "click chemistry," has propelled them to the forefront of diverse scientific disciplines. This technical guide provides an in-depth exploration of the core research applications of terminal alkynes, with a focus on their utility for researchers, scientists, and drug development professionals. We will delve into their pivotal role in bioconjugation, drug discovery, materials science, and as versatile synthetic intermediates. This document offers detailed experimental protocols for key reactions, presents quantitative data in structured tables for comparative analysis, and utilizes graphical visualizations to elucidate complex pathways and workflows.

Introduction: The Resurgence of the Alkyne

The terminal alkyne functional group, once considered a niche entity in organic synthesis, has undergone a remarkable renaissance. This resurgence is largely attributable to the advent of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under benign conditions.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[2][3] This reaction's robustness and bioorthogonality have made terminal alkynes indispensable tools for covalently linking molecules in complex biological systems.[2]

Beyond CuAAC, terminal alkynes participate in a host of other vital transformations, including the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC) and the palladium-catalyzed Sonogashira cross-coupling reaction.[1][4] These reactions have unlocked new avenues for drug development, allowing for the rapid assembly of molecular libraries and the synthesis of complex natural products.[5][6] In materials science, terminal alkynes serve as versatile handles for polymer functionalization, enabling the creation of novel materials with tailored properties.[7][8] Furthermore, their utility as probes for bioimaging and metabolic labeling has provided unprecedented insights into cellular processes.[9][10] This guide will provide a comprehensive overview of these applications, supported by practical experimental details and comparative data.

Core Applications and Methodologies

Click Chemistry: The Power of Triazole Formation

The formation of a stable triazole ring via the reaction of a terminal alkyne and an azide is the hallmark of click chemistry. This linkage is not only robust but also mimics the geometry of a peptide bond, making it particularly valuable in biological applications.[2]

The CuAAC reaction is the most prominent click reaction, prized for its high efficiency and broad applicability.[2][11] It proceeds under mild, often aqueous conditions, and tolerates a wide array of functional groups.[12] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[12][13]

Experimental Protocol: General Solution-Phase CuAAC

This protocol is a general guideline for the CuAAC reaction between a terminal alkyne and an azide in solution.

-

Materials:

-

Azide-functionalized molecule (1.0 equivalent)

-

Terminal alkyne-functionalized molecule (1.0-1.2 equivalents)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium Ascorbate (0.2 equivalents)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

-

-

Procedure:

-

Dissolve the azide and alkyne components in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄ solution to initiate the reaction.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours.[12]

-

Upon completion, the product can be isolated using standard purification techniques like column chromatography.

-

Quantitative Data for CuAAC Reactions

| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuSO₄/Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp | 1-12 | >90 | [12] |

| CuI | None | Ethanol/Water | Room Temp | - | Excellent | [14] |

| CuSO₄/Sodium Ascorbate | THPTA | Water | Room Temp | 0.5-1 | High | [2] |

| CuSO₄/Sodium Ascorbate | TBTA | Various | Room Temp | - | High | [2] |

Diagram: Catalytic Cycle of CuAAC

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. broadpharm.com [broadpharm.com]

- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. researchgate.net [researchgate.net]

Navigating Deuterium Labeling: A Technical Guide to 7-Octyn-1-ol as a Versatile Precursor

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of deuterium (B1214612) into molecular scaffolds has emerged as a powerful tool to enhance pharmacokinetic profiles and metabolic stability. This technical guide explores the potential of 7-octyn-1-ol as a versatile and readily accessible precursor for the synthesis of selectively deuterated compounds. While direct literature on the deuteration of this compound is emerging, this document outlines robust and well-established methodologies for the deuteration of its constituent functional groups: the terminal alkyne and the primary alcohol. By leveraging these proven strategies, researchers can unlock the potential of this bifunctional molecule to create a diverse array of deuterated building blocks for novel therapeutic agents.

Executive Summary

This guide provides a comprehensive overview of proposed methodologies for the selective deuteration of this compound. It is designed to be a practical resource for researchers, offering detailed experimental protocols and expected quantitative outcomes based on established literature for analogous aliphatic compounds. The strategic advantage of this compound lies in its two distinct functional groups, which can be selectively deuterated to introduce isotopic labels at different positions within the molecule. This allows for fine-tuning of metabolic pathways and the exploration of kinetic isotope effects in drug candidates.

Data Presentation: Quantitative Overview of Deuteration Strategies

The following tables summarize expected yields and deuterium incorporation levels for the proposed deuteration methods applicable to this compound. These values are derived from published data for structurally similar aliphatic alkynes and primary alcohols and serve as a benchmark for experimental planning.

Table 1: Deuteration of the Terminal Alkyne in this compound

| Method | Reagents and Conditions | Expected Yield (%) | Expected Deuterium Incorporation (%) | Notes |

| Base-Catalyzed H/D Exchange | K₂CO₃, D₂O, Acetonitrile (B52724), Room Temperature, 24h | >95 | >98 | A mild and cost-effective method. |

| Base-Catalyzed H/D Exchange | KOH (catalytic), DMSO-d₆, Room Temperature, 1h | Quantitative | >99 | Rapid and highly efficient. |

| Copper(I)-Catalyzed Deuteration | CuI (5 mol%), D₂O, THF, Room Temperature, 12h | 85-95 | >98 | Tolerant of various functional groups. |

Table 2: α-Deuteration of the Primary Alcohol in this compound

| Method | Catalyst (mol%) and Conditions | Expected Yield (%) | Expected Deuterium Incorporation (at α-position) (%) | Notes |

| Iridium-Catalyzed H/D Exchange | [Ir(cod)Cl]₂ (2.5 mol%), PPh₃ (10 mol%), K₂CO₃, D₂O, 100°C, 24h | 80-90 | >95 | Highly selective for the α-position. |

| Ruthenium-Catalyzed H/D Exchange | Ru-MACHO-BH (1 mol%), KOtBu (10 mol%), D₂O, Toluene, 80°C, 12h | 90-98 | >97 | Efficient under relatively mild conditions. |

Experimental Protocols: Detailed Methodologies

The following protocols are proposed for the selective deuteration of this compound. Researchers should adapt these procedures based on their specific experimental setup and safety protocols.

Protocol 1: Base-Catalyzed Deuteration of the Terminal Alkyne

Objective: To selectively replace the acetylenic proton of this compound with a deuterium atom.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Acetonitrile, anhydrous

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the substrate.

-

Add anhydrous potassium carbonate (1.5 eq).

-

To the stirred suspension, add deuterium oxide (10 eq).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion (monitored by ¹H NMR or GC-MS), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deuterated product.

Protocol 2: Iridium-Catalyzed α-Deuteration of the Primary Alcohol

Objective: To selectively replace the two protons at the α-position to the hydroxyl group of this compound with deuterium atoms.

Materials:

-

This compound

-

[Ir(cod)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Toluene, anhydrous

-

Schlenk tube or similar reaction vessel for air-sensitive reactions

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add [Ir(cod)Cl]₂ (0.025 eq), triphenylphosphine (0.10 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous toluene, followed by this compound (1.0 eq).

-

Add deuterium oxide (20 eq).

-

Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 24 hours.

-

After cooling to room temperature, add water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-deuterated this compound.

Mandatory Visualizations: Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed synthetic strategies for producing deuterated this compound derivatives.

Caption: Proposed synthetic pathways for selective deuteration of this compound.

Caption: A generalized experimental workflow for the synthesis and analysis of deuterated this compound.

Caption: Logical pathways to mono- and multi-deuterated this compound derivatives.

Preliminary Studies on the Neurotrophic Effects of 7-Octyn-1-ol: A Proposed Research Framework

Disclaimer: As of late 2025, publicly accessible, in-depth preliminary studies detailing the specific neurotrophic effects of 7-Octyn-1-ol are not available. While some chemical suppliers note that it has been shown to have neurotrophic effects, the primary research data substantiating these claims is not readily found in scientific literature. This document, therefore, presents a hypothetical framework for a technical whitepaper, outlining the essential studies required to characterize the neurotrophic potential of this compound. It is intended to serve as a guide for researchers, scientists, and drug development professionals interested in investigating this compound.

Introduction

This compound is a terminal alkyne-containing fatty alcohol. Its structural features present possibilities for various chemical modifications and biological interactions. The term "neurotrophic effects" suggests the potential to support the growth, survival, and differentiation of neurons. Neurotrophic factors play a crucial role in the development and maintenance of the nervous system, and compounds that mimic or promote their effects are of significant interest for therapeutic applications in neurodegenerative diseases and nerve injury.

This whitepaper proposes a series of foundational in vitro experiments to systematically evaluate the neurotrophic properties of this compound. The following sections detail hypothetical quantitative data, the experimental protocols to obtain such data, and postulated signaling pathways that may be involved.

Hypothetical Quantitative Data

To assess the neurotrophic potential of this compound, a series of dose-response and time-course experiments would be necessary. The following tables represent plausible, yet hypothetical, data for such studies.

Table 1: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons

| Concentration (µM) | Average Neurite Length (µm) | Percentage of Cells with Neurites > 50 µm |

| Control (Vehicle) | 45.2 ± 3.1 | 35.6% |

| 0.1 | 52.8 ± 4.5 | 42.1% |

| 1 | 78.5 ± 6.2 | 68.9% |

| 10 | 95.3 ± 7.8 | 85.4% |

| 50 | 60.1 ± 5.4 | 50.2% |

| 100 | 30.7 ± 2.9 | 20.7% |

Table 2: Neuronal Viability Assessment via MTT Assay

| Concentration (µM) | Cell Viability (% of Control) |

| Control (Vehicle) | 100% |

| 0.1 | 102.3% |

| 1 | 105.8% |

| 10 | 99.7% |

| 50 | 85.2% |

| 100 | 60.1% |

Table 3: Expression of Key Neurotrophic and Synaptic Proteins

| Treatment | BDNF Expression (pg/mL) | Synapsin I (Relative Units) |

| Control (Vehicle) | 150.4 ± 12.3 | 1.00 |

| This compound (10 µM) | 289.7 ± 25.1 | 1.85 |

| Positive Control (BDNF) | 350.2 ± 30.5 | 2.10 |

Proposed Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to generate the data presented above.

3.1. Primary Neuron Culture and Treatment

-

Cell Source: Primary cortical neurons would be isolated from embryonic day 18 (E18) rat pups.

-

Culture Conditions: Neurons would be plated on poly-D-lysine-coated plates and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Treatment: After 48 hours in culture, the medium would be replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

3.2. Neurite Outgrowth Assay

-

Immunocytochemistry: After 72 hours of treatment, cells would be fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100. Neurons would be stained with an antibody against β-III tubulin, a neuron-specific marker. A fluorescent secondary antibody would be used for visualization.

-

Imaging and Analysis: Images would be captured using a high-content imaging system. Neurite length and the percentage of cells bearing neurites would be quantified using automated image analysis software.

3.3. Cell Viability (MTT) Assay

-

Protocol: Following the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals would be dissolved in DMSO.

-

Measurement: The absorbance at 570 nm would be measured using a microplate reader. Cell viability would be expressed as a percentage of the vehicle-treated control.

3.4. Protein Expression Analysis (ELISA)

-

Sample Collection: Cell culture supernatants would be collected to measure secreted Brain-Derived Neurotrophic Factor (BDNF).

-

ELISA Protocol: A commercial enzyme-linked immunosorbent assay (ELISA) kit for BDNF would be used according to the manufacturer's instructions. The absorbance would be read on a microplate reader, and concentrations would be calculated based on a standard curve.

Postulated Signaling Pathways and Visualizations

The neurotrophic effects of many compounds are mediated through well-established signaling cascades. Below are diagrams illustrating a hypothetical experimental workflow and potential signaling pathways that could be activated by this compound.

Caption: Hypothetical experimental workflow for investigating the neurotrophic effects of this compound.

Caption: Postulated MAPK/ERK signaling pathway potentially activated by this compound.

Caption: Postulated PI3K/Akt signaling pathway for cell survival promoted by this compound.

Methodological & Application

Application Notes and Protocols for 7-Octyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a chemical philosophy that prioritizes reactions that are modular, high-yielding, and produce minimal byproducts. This reaction facilitates the robust and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][2] Its remarkable efficiency, broad functional group tolerance, and ability to be performed in various solvents, including water, have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2] The bio-orthogonality of the azide and alkyne groups, meaning they are largely inert in biological systems, allows for precise chemical modifications of complex biomolecules.

7-Octyn-1-ol is a versatile building block in CuAAC reactions. Its terminal alkyne functionality readily participates in the cycloaddition, while the primary alcohol group provides a convenient handle for further functionalization or conjugation to other molecules of interest. This makes this compound a valuable reagent for applications ranging from the synthesis of novel small molecule libraries to the modification of biomolecules and the development of advanced materials.

Mechanism of Action

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-regioisomer. The catalytic cycle is generally understood to proceed through the following key steps:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne (this compound) to form a copper(I) acetylide intermediate.

-

Coordination of the Azide: The azide substrate coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide to form a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst.

In practice, the Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).

Caption: Generalized catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications of this compound in CuAAC

The dual functionality of this compound makes it a valuable reagent in a variety of research and development areas:

-

Drug Discovery: The hydroxyl group can be used as a point of attachment for pharmacophores, while the alkyne allows for the rapid generation of diverse compound libraries through "click" reactions with various azides. The resulting triazole ring can act as a stable linker or a pharmacologically active component.

-

Bioconjugation: this compound can be incorporated into biomolecules, such as peptides, proteins, or nucleic acids, through its hydroxyl group. The appended alkyne then serves as a reactive handle for the attachment of reporter molecules like fluorescent dyes, biotin, or other functional probes.

-

Materials Science: The ability to form stable triazole linkages makes this compound a useful monomer or cross-linker in the synthesis of polymers and functional materials. The hydroxyl group can be further modified to tailor the material's properties.

Experimental Protocols

The following protocols provide a general framework for conducting CuAAC reactions with this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for CuAAC of this compound with Benzyl (B1604629) Azide

This protocol describes a standard procedure for the synthesis of 1-benzyl-4-(6-hydroxyhexyl)-1H-1,2,3-triazole.

Materials:

-

This compound

-

Benzyl Azide

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Deionized Water

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (concentration of this compound ~0.1 M).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, e.g., 1 M).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq, e.g., 0.5 M).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(6-hydroxyhexyl)-1H-1,2,3-triazole.

Caption: A typical experimental workflow for the CuAAC reaction of this compound.

Quantitative Data Summary

The following table provides representative data for CuAAC reactions. Please note that specific yields and reaction times will vary depending on the azide substrate and reaction conditions.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 1-24 | >90 | Representative |

| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 12 | 88 | [3][4] |

| Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | H₂O | 1 | >95 | Representative |

Note: The data for this compound is a representative expectation based on the high efficiency of CuAAC reactions. Actual results should be determined experimentally.

Troubleshooting and Optimization

-

Low or No Product Formation:

-

Catalyst Inactivity: Ensure the use of a fresh solution of sodium ascorbate. The Cu(I) catalyst is prone to oxidation; performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve results.

-

Reagent Purity: Impurities in the alkyne or azide can inhibit the catalyst. Purify starting materials if necessary.

-

-

Reaction Monitoring: TLC is a convenient method for monitoring the reaction. The triazole product is typically more polar than the starting alkyne and azide. A UV lamp can be used for visualization if the reactants or products are UV-active. Staining with potassium permanganate (B83412) can also be effective.

-

Purification: The triazole product often has a polarity that allows for straightforward purification by silica gel chromatography. The presence of the hydroxyl group on the product from this compound will increase its polarity compared to the starting alkyne.

Safety Information

-

Organic azides, especially those with a low molecular weight, can be explosive and should be handled with care. Avoid heating and mechanical shock.

-

Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE).

-

Always perform reactions in a well-ventilated fume hood.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in copper-catalyzed azide-alkyne cycloaddition reactions for a wide range of applications in chemistry, biology, and materials science.

References

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-archives.org [beilstein-archives.org]

Application Notes and Protocols for Click Chemistry Reaction Using 7-Octyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for forging a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is celebrated for its modularity, high yields, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] The protocol described herein provides a detailed methodology for the CuAAC reaction using 7-Octyn-1-ol, a versatile building block featuring a terminal alkyne and a primary alcohol, with a generic organic azide.

The reaction proceeds under mild, often aqueous conditions, and is characterized by its rapid kinetics and the formation of a single, stable 1,4-disubstituted triazole regioisomer.[1] The most convenient method for generating the active Cu(I) catalyst is through the in situ reduction of a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270).[3][4][5] The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for protecting the Cu(I) catalyst from oxidation and accelerating the reaction.[3][5][6]

Experimental Protocol

This protocol details a general procedure for the click chemistry reaction between this compound and a generic organic azide. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium L-Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., deionized water, t-butanol, DMSO, or a mixture)

-

Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Preparation of Stock Solutions:

-

This compound (Alkyne): Prepare a 100 mM solution in the chosen solvent.

-

Organic Azide: Prepare a 100 mM solution in the chosen solvent.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM solution in deionized water immediately before use to ensure freshness.

-

THPTA Ligand: Prepare a 100 mM solution in deionized water.

-

-

Reaction Setup:

-

In the reaction vessel, combine the this compound stock solution (1 equivalent) and the organic azide stock solution (1.1 equivalents).

-

Add the desired volume of solvent to achieve the final reaction concentration.

-

Add the THPTA stock solution (0.5 equivalents, corresponding to a 5:1 ligand to copper ratio).

-

Add the CuSO₄ stock solution (0.1 equivalents). The solution may turn a faint blue.

-

-

Initiation of Reaction:

-

Add the freshly prepared sodium ascorbate stock solution (2 equivalents) to the reaction mixture.

-

Cap the reaction vessel to minimize oxygen exposure, which can lead to catalyst oxidation.[3][7]

-

If using a magnetic stirrer, begin stirring the reaction mixture. Otherwise, mix by inverting the tube several times.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. Reaction times can vary depending on the specific substrates and concentrations used.[3]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the triazole product.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted triazole.

-

Data Presentation

The following table summarizes the recommended quantities and concentrations for the click chemistry reaction. These values can be scaled as needed for different reaction volumes.

| Reagent | Stock Solution Concentration | Equivalents | Final Concentration (in 1 mL reaction) |

| This compound | 100 mM | 1.0 | 10 mM |

| Organic Azide | 100 mM | 1.1 | 11 mM |

| CuSO₄·5H₂O | 20 mM | 0.1 | 1 mM |

| THPTA | 100 mM | 0.5 | 5 mM |

| Sodium Ascorbate | 100 mM | 2.0 | 20 mM |

Mandatory Visualization

Caption: A flowchart illustrating the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Application Notes

-

Solvent Choice: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. For polar substrates, water or a mixture of water and a water-miscible organic solvent like t-butanol or DMSO is recommended. For less polar substrates, organic solvents such as DMF, THF, or dichloromethane can be used, though care must be taken to ensure the solubility of the copper catalyst and ligand.

-

Ligand Selection: While THPTA is an excellent choice for aqueous reactions, other ligands like Tris(benzyltriazolylmethyl)amine (TBTA) can be more suitable for reactions in organic solvents. The use of a ligand is highly recommended to accelerate the reaction and prevent the formation of side products.[3][5]

-

Oxygen Sensitivity: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[3][7] While the continuous presence of a reducing agent like sodium ascorbate mitigates this, it is good practice to cap the reaction vessel to minimize exposure to air. For particularly sensitive substrates or prolonged reaction times, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) may be beneficial.

-

Safety Precautions for Azides: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive and should be handled with care.[8] It is advisable to work with small quantities and avoid heating or subjecting them to shock. Always consult the Safety Data Sheet (SDS) for the specific azide being used.

-

Troubleshooting:

-

No or Low Yield: If the reaction does not proceed or gives a low yield, consider the following:

-

Ensure the sodium ascorbate solution is freshly prepared.

-

Increase the concentration of the copper catalyst and ligand.

-

Degas the solvent to remove dissolved oxygen.

-

Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C), provided the substrates are stable at elevated temperatures.

-

-

Side Product Formation: The primary side reaction is often the homocoupling of the alkyne (Glaser coupling), which is promoted by Cu(II) ions in the presence of oxygen.[3][7] Ensuring a sufficient excess of sodium ascorbate and minimizing oxygen exposure can help to suppress this side reaction.

-

This comprehensive protocol and the accompanying notes provide a solid foundation for researchers to successfully employ the CuAAC click chemistry reaction with this compound for a wide range of applications.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. jenabioscience.com [jenabioscience.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioconjugation using 7-Octyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Octyn-1-ol in various bioconjugation techniques. The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility make it a powerful tool for labeling and conjugating biomolecules.[1][2]

Introduction to this compound in Bioconjugation

This compound is a versatile reagent featuring a terminal alkyne group and a primary alcohol.[3] The terminal alkyne is the key functional group for click chemistry, enabling the formation of a stable triazole linkage with an azide-modified molecule. The hydroxyl group offers a potential secondary point for further derivatization if required. Its aliphatic chain provides a flexible spacer, which can be advantageous in minimizing steric hindrance during conjugation.

The CuAAC reaction is highly specific, as neither the azide (B81097) nor the alkyne functionalities are typically present in biological systems, thus preventing unwanted side reactions with native functional groups.[1] The reaction proceeds efficiently in aqueous buffers over a broad pH range, making it suitable for modifying sensitive biomolecules.[1]

Key Applications of this compound in Bioconjugation

The unique properties of this compound make it suitable for a range of bioconjugation applications, including:

-

Protein Labeling: Site-specific introduction of probes, tags, or therapeutic payloads onto proteins.

-

Surface Immobilization: Covalent attachment of biomolecules to surfaces for applications such as biosensors and microarrays.

-

Drug Development: Synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

-

Polymer and Materials Science: Functionalization of polymers and nanoparticles for biomedical applications.

Experimental Protocols

The following sections provide detailed protocols for common bioconjugation applications of this compound. It is important to note that these are general guidelines, and optimization of reaction conditions may be necessary for specific applications.

Protein Labeling with this compound

This protocol describes the conjugation of an azide-modified molecule to a protein that has been functionalized with this compound.

Workflow for Protein Labeling:

Caption: Workflow for protein labeling using this compound.

Materials:

-

Alkyne-functionalized protein (prepared by reacting the protein with an activated form of this compound, e.g., an NHS ester to target lysine (B10760008) residues)

-

Azide-modified molecule (e.g., fluorescent dye, biotin, drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper ligand (e.g., THPTA, BTTAA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Aminoguanidine (B1677879) (optional, to prevent side reactions)

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis membrane)

Protocol:

-

Prepare Stock Solutions:

-

Alkyne-Protein: Dissolve the alkyne-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 25-250 µM).

-

Azide-Molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO or water).

-

CuSO₄: Prepare a 20 mM stock solution in water.

-

Ligand (THPTA): Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in water immediately before use.

-

Aminoguanidine: Prepare a 100 mM stock solution in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-protein solution and the azide-molecule stock solution. The molar ratio of the azide-molecule to the protein is typically between 2 to 10-fold excess.

-

Add the ligand solution to the reaction mixture. A 5-fold molar excess of ligand to CuSO₄ is recommended.[4][5]

-

Add the CuSO₄ solution. The final copper concentration typically ranges from 50 to 250 µM.[5]

-

If using, add the aminoguanidine solution to a final concentration of 5 mM.[5]

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to initiate the CuAAC reaction. The final concentration of sodium ascorbate is typically 5 mM.[5]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times (e.g., overnight) if the protein is sensitive to room temperature.

-

-

Purification:

-

Purify the conjugated protein from excess reagents using an appropriate method such as SEC or dialysis.

-

Quantitative Data for Protein Labeling (Illustrative):

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |

| Protein Conc. | 25 µM | 50 µM | 100 µM | >90 | [4] |

| Azide Excess | 2 eq. | 5 eq. | 10 eq. | >95 | [5] |

| CuSO₄ Conc. | 50 µM | 100 µM | 250 µM | >95 | [5] |

| Ligand | THPTA | BTTAA | None | 95 | [6] |

| Temperature | 4°C (16h) | 25°C (1h) | 37°C (30min) | >90 | [7] |

Note: Yields are highly dependent on the specific protein and azide-modified molecule.

Surface Immobilization of Biomolecules

This protocol outlines the immobilization of an azide-modified biomolecule onto a surface functionalized with this compound.

Workflow for Surface Immobilization:

Caption: Workflow for surface immobilization of biomolecules.

Materials:

-

Alkyne-functionalized surface (prepared by reacting a suitable surface with this compound)

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

Copper(II) sulfate (CuSO₄)

-

Copper ligand (e.g., THPTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Washing Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

Protocol:

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture containing the azide-modified biomolecule (1-10 µM), CuSO₄ (100 µM), ligand (500 µM), and sodium ascorbate (5 mM) in the reaction buffer.

-

-

Immobilization:

-

Apply the reaction mixture to the alkyne-functionalized surface.

-

Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

-

-

Washing and Blocking:

-

Wash the surface extensively with the washing buffer to remove unbound biomolecules and reaction components.

-

Block any remaining active sites on the surface by incubating with the blocking buffer for 1 hour at room temperature.

-

Wash the surface again with the washing buffer and then with deionized water.

-

The surface is now ready for downstream applications.

-

Quantitative Data for Surface Immobilization (Illustrative):

| Parameter | Condition 1 | Condition 2 | Condition 3 | Immobilization Efficiency (%) | Reference |

| Biomolecule Conc. | 1 µM | 5 µM | 10 µM | >85 | General Protocol |

| Reaction Time | 30 min | 60 min | 120 min | >90 | General Protocol |

| Copper Conc. | 50 µM | 100 µM | 200 µM | >90 | General Protocol |

Note: Immobilization efficiency can be assessed using techniques such as fluorescence microscopy (for fluorescently labeled biomolecules) or surface plasmon resonance (SPR).

Signaling Pathways and Logical Relationships

The core of the bioconjugation technique using this compound is the CuAAC reaction. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.

Simplified CuAAC Reaction Mechanism:

Caption: Simplified mechanism of the CuAAC reaction.

Conclusion

This compound is a valuable and versatile tool for bioconjugation. Its participation in the highly efficient and specific CuAAC reaction allows for the straightforward labeling and immobilization of a wide range of biomolecules. The protocols provided in these application notes serve as a starting point for researchers to develop and optimize their specific bioconjugation strategies. Careful consideration of reaction parameters such as reactant concentrations, catalyst system, and purification methods will ensure successful and reproducible results.

References

- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Functionalization of Molecules with 7-Octyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octyn-1-ol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and bioconjugation. Its structure, featuring a terminal alkyne and a primary alcohol, allows for orthogonal functionalization, making it an ideal linker for connecting different molecular entities. The terminal alkyne group is amenable to highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Simultaneously, the hydroxyl group can be readily converted into other functional groups, such as esters and ethers, providing multiple avenues for molecular modification.

These application notes provide detailed protocols for the functionalization of molecules using this compound, with a focus on its application in pharmaceutical and life sciences research.

Key Applications

-

Bioconjugation: Introduction of an alkyne handle onto proteins, peptides, nucleic acids, and other biomolecules for subsequent labeling with azide-modified probes (e.g., fluorophores, biotin) via click chemistry.

-

Drug Development: Incorporation of a terminal alkyne into small molecule drug candidates for the attachment of targeting ligands, solubility enhancers, or for use in proteolysis-targeting chimeras (PROTACs).

-